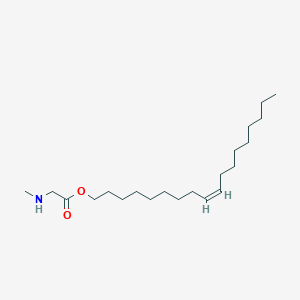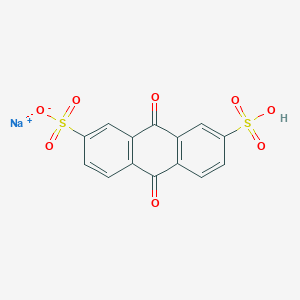
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt is a chemical compound that has been widely used in scientific research. This compound is also known as Anthraquinone-2,7-disulfonic acid disodium salt or AQDS. AQDS is a redox-active compound that can be used as an electron shuttle in microbial fuel cells, as a mediator in redox reactions, and as a fluorescent probe for the detection of reactive oxygen species.
Mécanisme D'action
The mechanism of action of AQDS is based on its ability to accept and donate electrons. AQDS can accept electrons from reduced compounds and donate electrons to oxidized compounds. This property makes AQDS a useful mediator in redox reactions. In microbial fuel cells, AQDS can shuttle electrons between the anode and cathode, enhancing the efficiency of electricity generation.
Effets Biochimiques Et Physiologiques
AQDS has been shown to have some biochemical and physiological effects. In one study, AQDS was found to inhibit the growth of some bacteria, including Escherichia coli and Staphylococcus aureus. However, the mechanism of this inhibition is not well understood. AQDS has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
AQDS has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. AQDS is also stable under a wide range of conditions, making it an ideal mediator for redox reactions. However, AQDS has some limitations. It can be toxic to some microorganisms, and its redox potential can vary depending on the pH and other factors.
Orientations Futures
For the use of AQDS in scientific research include its use in microbial fuel cells and as a mediator in redox reactions.
Méthodes De Synthèse
AQDS can be synthesized using a variety of methods. One of the most common methods is the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate. Another method involves the oxidation of anthraquinone-2-sulfonic acid using potassium dichromate. Both methods result in the formation of AQDS as a red crystalline solid.
Applications De Recherche Scientifique
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells to enhance the efficiency of electricity generation. AQDS has also been used as a mediator in redox reactions, such as the reduction of nitrate to ammonium by bacteria. Additionally, AQDS has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
Numéro CAS |
10017-59-1 |
|---|---|
Nom du produit |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt |
Formule moléculaire |
C14H7NaO8S2 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
Clé InChI |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
10017-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



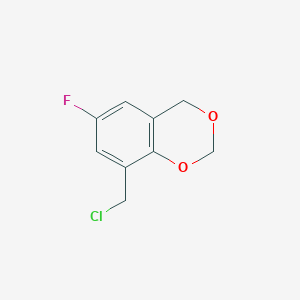
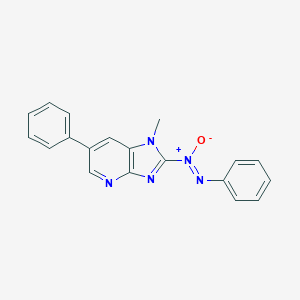
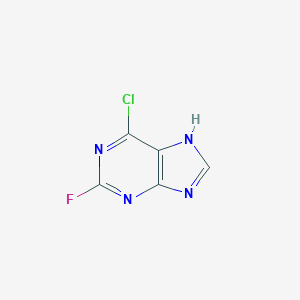
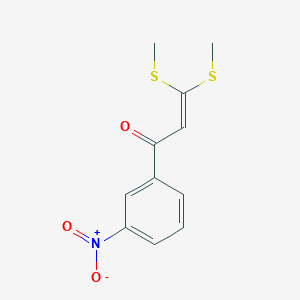
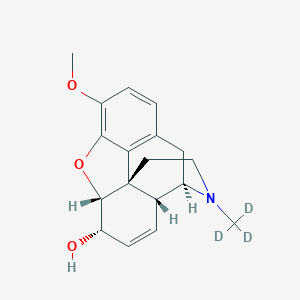
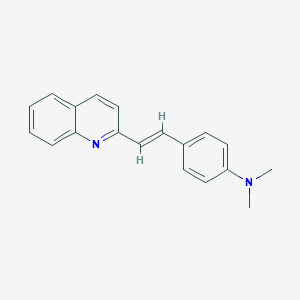
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
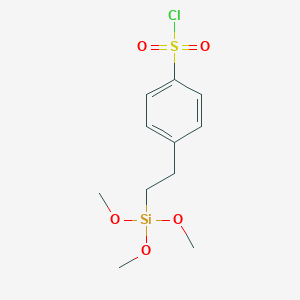
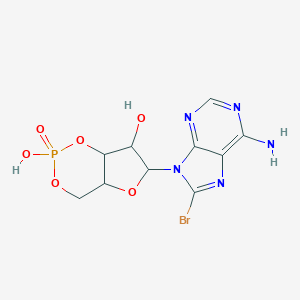
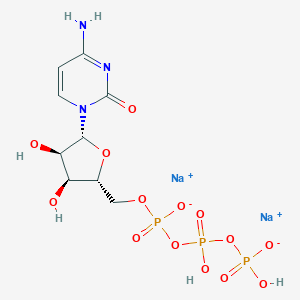

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
